5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
Description
Properties
Molecular Formula |
C14H9F2N3O2 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H9F2N3O2/c15-10-6-12-13(7-11(10)16)18-14(17-12)5-8-1-3-9(4-2-8)19(20)21/h1-4,6-7H,5H2,(H,17,18) |
InChI Key |
WSDLXKBPDJJBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=CC(=C(C=C3N2)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Suitable Precursors
Methodology:
A common approach involves cyclization of appropriately substituted o-phenylenediamines with nitroaryl derivatives under controlled conditions. This method leverages the condensation of diamines with nitroaromatic aldehydes or ketones, followed by fluorination.
o-Phenylenediamine + 4-Nitrobenzaldehyde → Benzodiazole core formation → Fluorination at positions 5 and 6
- Acidic catalysts (e.g., polyphosphoric acid, PPA) or Lewis acids (e.g., FeCl₃) to promote cyclization.
- Solvents such as ethanol, acetic acid, or DMF.
- Elevated temperatures (~80-150°C).
Research Data:
A study detailed the synthesis of benzodiazole derivatives via cyclization of o-phenylenediamines with nitrobenzaldehyde under reflux, followed by fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) to selectively introduce fluorine atoms at the 5 and 6 positions.
Nucleophilic Aromatic Substitution (SNAr) for Fluorination
Methodology:
Selective fluorination at the 5 and 6 positions can be achieved via nucleophilic aromatic substitution on a precursor bearing suitable leaving groups (e.g., chlorides or nitro groups) on the benzodiazole ring.
Precursor with leaving groups + Fluoride source (e.g., KF, CsF) → Fluorination at desired positions
- Potassium fluoride (KF) or cesium fluoride (CsF) as fluorinating agents.
- Polar aprotic solvents such as DMF or DMSO.
- Elevated temperatures (100-150°C).
Research Data:
A study demonstrated fluorination of benzodiazole derivatives using CsF in DMSO at 120°C, achieving regioselective fluorination at positions 5 and 6.
Functionalization with 4-Nitrophenylmethyl Groups
Methodology:
The attachment of the 4-nitrophenylmethyl group at the 2-position involves a nucleophilic substitution or Mannich-type reaction, where a methylating agent reacts with the nitrogen atom of the benzodiazole core.
Benzodiazole derivative + 4-Nitrobenzyl chloride or 4-Nitrobenzyl methylating reagent → 2-[(4-Nitrophenyl)methyl]-benzodiazole
- 4-Nitrobenzyl chloride or 4-nitrobenzyl methyl sulfate as methylating agents.
- Base such as K₂CO₃ or NaHCO₃.
- Solvent like acetonitrile or ethanol.
- Mild heating (~50°C).
Research Data:
A synthetic route involved reacting the benzodiazole core with 4-nitrobenzyl chloride in the presence of potassium carbonate, yielding the desired methylated derivative with high efficiency.
Specific Synthetic Route Exemplified in Literature
Based on the detailed research, a representative synthesis involves:
This sequence yields the target compound with high purity and yield, suitable for further biological or material applications.
Notes on Optimization and Industrial Scale-up
- Reaction Conditions: Elevated temperatures and polar aprotic solvents enhance fluorination efficiency.
- Catalysts: Lewis acids or phase-transfer catalysts can improve regioselectivity.
- Automation: Continuous flow reactors can optimize yield and safety during fluorination steps.
- Yield Optimization: Purification via recrystallization or chromatography ensures high purity.
Summary of Key Data
| Parameter | Details | Source |
|---|---|---|
| Molecular formula | C₁₄H₉F₂N₃O₂ | |
| Molecular weight | 289.24 g/mol | |
| Typical yield | 65-85% | |
| Reaction temperature | 50-150°C | |
| Solvent | Ethanol, acetonitrile, DMSO |
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products depend on the nucleophile used and can include various substituted benzodiazoles.
Scientific Research Applications
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
*Molecular weights calculated based on inferred formulas.
Key Observations:
- Lipophilicity : Chlorine substituents (e.g., in the dichloro analog) increase lipophilicity compared to fluorine, which may enhance membrane permeability but reduce aqueous solubility .
- Steric Considerations : The 4-nitrophenylmethyl group introduces steric bulk, which could hinder molecular packing in crystal structures or reduce binding pocket accessibility in biological targets compared to smaller substituents like methyl or imidazolyl .
Crystallographic and Structural Analysis
Crystal structures of benzodiazole derivatives are often resolved using SHELX software (). For example:
- SHELXL Refinement : The dichloro analog () may exhibit tighter molecular packing due to halogen-halogen interactions, whereas the target compound’s nitro group could lead to layered structures stabilized by nitro-aromatic interactions .
Biological Activity
The compound 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of two fluorine atoms and a nitrophenyl group. The molecular formula is , and its molecular weight is approximately 296.23 g/mol. The chemical structure can be represented as follows:
Antimicrobial Activity
Research has shown that compounds in the benzodiazole family exhibit significant antimicrobial properties. A study investigating various derivatives found that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it has selective cytotoxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The proposed mechanism of action for the biological activity of this compound involves the inhibition of DNA synthesis and disruption of cellular processes associated with proliferation. This is supported by studies showing increased levels of apoptosis in treated cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The study concluded that this compound showed promising results against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Properties
Another significant study focused on the anticancer properties of this compound against breast cancer cells. The researchers reported that treatment with this compound resulted in a substantial reduction in cell viability and induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
